(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol
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Overview
Description
(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10210?,??0?,??]pentadecane-2,10-diol is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol typically involves multi-step organic reactions. The process begins with the formation of the core tetracyclic structure through a series of cyclization reactions. Key intermediates are often synthesized using Diels-Alder reactions, followed by functional group modifications to introduce the hydroxyl and methyl groups at specific positions. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve the overall yield. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the oxidation state of the oxygen atoms.
Substitution: Functional groups can be substituted at specific positions to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions to achieve the desired modifications.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with altered functional groups.
Scientific Research Applications
(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.0?,??.0?,??]pentadecane-2,10-diol: shares similarities with other tetracyclic compounds that have multiple chiral centers and oxygen atoms.
4,4’-Difluorobenzophenone: Another compound with a complex structure used in high-performance polymers.
Bromine Compounds: These compounds also exhibit unique chemical properties due to the presence of halogen atoms.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.
Properties
IUPAC Name |
(1R,2R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecane-2,10-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-7-4-5-9-8(2)12(17)18-13-15(9)10(7)6-11(16)14(3,19-13)20-15/h7-13,16-17H,4-6H2,1-3H3/t7-,8-,9+,10+,11-,12?,13-,14+,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYSVFNZNVQCLV-PBDCUWOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CC(C(O3)(O4)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1C[C@H]([C@@](O3)(O4)C)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570272 |
Source
|
Record name | (3R,3aS,6R,6aS,8R,9R,10aR,10bR)-3,6,9-Trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepine-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126641-61-0 |
Source
|
Record name | (3R,3aS,6R,6aS,8R,9R,10aR,10bR)-3,6,9-Trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepine-2,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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